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Compound of Interest

Compound Name:
2-Fluoro-1,1-dimethyl-ethylamine

hydrochloride

CAS No.: 112433-51-9

Cat. No.: B053921

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
The introduction of fluorine atoms into organic molecules is a widely employed strategy in

medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Fluorinated

amines, in particular, are valuable building blocks for the synthesis of a wide range of

pharmaceuticals and agrochemicals. This document provides detailed protocols for the

synthesis of fluorinated amines via the reduction of readily accessible fluoroacetamides.

Two primary methods are highlighted: the partial reduction to a fluorinated imine intermediate

using Schwartz's reagent, followed by functionalization, and the direct reduction to the

corresponding amine using Lithium Aluminium Hydride (LiAlH₄). The choice of method will

depend on the desired final product and the functional group tolerance required.

Method 1: Reductive Functionalization using Schwartz's Reagent

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b053921#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053921?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This method, pioneered by Czerwinski and Furman, allows for the synthesis of functionalized

amines from fluoroacetamides.[1] The reaction proceeds through the partial reduction of the

fluoroacetamide to a transient fluorinated imine, which is then trapped in situ by a suitable

nucleophile. This approach is particularly useful for creating carbon-carbon or carbon-

heteroatom bonds at the former carbonyl carbon.

Method 2: Direct Reduction using Lithium Aluminium Hydride (LiAlH₄)

Lithium Aluminium Hydride is a powerful reducing agent capable of the complete reduction of

amides to their corresponding amines.[2][3] This method is straightforward and high-yielding for

the synthesis of primary and secondary fluorinated amines from the corresponding

fluoroacetamides. Careful handling of the pyrophoric LiAlH₄ and appropriate work-up

procedures are crucial for safety and obtaining a clean product.

Experimental Protocols
Protocol 1: Synthesis of N-Aryl Fluoroacetamides
(Starting Material)
This protocol describes a general method for the synthesis of N-aryl fluoroacetamides from the

corresponding aniline and fluoroacetyl chloride.

Materials:

Substituted aniline (1.0 eq)

Fluoroacetyl chloride (1.1 eq)

Triethylamine (1.2 eq)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate
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Round-bottom flask

Magnetic stirrer

Dropping funnel

Separatory funnel

Rotary evaporator

Procedure:

To a stirred solution of the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous

dichloromethane at 0 °C, add fluoroacetyl chloride (1.1 eq) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water and transfer the mixture to a separatory

funnel.

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution,

water, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

The crude product can be purified by recrystallization or column chromatography on silica

gel.

Protocol 2: Synthesis of Functionalized Fluorinated
Amines via Reductive Functionalization with Schwartz's
Reagent
This protocol is based on the work of Czerwinski and Furman for the reductive functionalization

of N-aryl fluoroacetamides.[1]
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Materials:

N-Aryl fluoroacetamide (1.0 eq)

Schwartz's reagent (Bis(cyclopentadienyl)zirconium(IV) chloride hydride, Cp₂ZrHCl) (1.5 eq)

Nucleophile (e.g., indole, pyrrole, silyl enol ether) (1.2 eq)

Tetrahydrofuran (THF), anhydrous

Argon or Nitrogen atmosphere

Schlenk flask or similar reaction vessel

Magnetic stirrer

Syringes for transfer of anhydrous solvent and reagents

Saturated aqueous sodium bicarbonate solution

Dichloromethane (DCM)

Anhydrous sodium sulfate

Rotary evaporator

Silica gel for column chromatography

Procedure:

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-aryl

fluoroacetamide (1.0 eq).

Add anhydrous THF via syringe.

Cool the solution to 0 °C in an ice bath.

In a separate flask, suspend Schwartz's reagent (1.5 eq) in anhydrous THF.
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Add the suspension of Schwartz's reagent to the solution of the fluoroacetamide dropwise at

0 °C.

Stir the reaction mixture at room temperature for 1-2 hours. During this time, the

fluoroacetamide is reduced to the corresponding fluorinated imine intermediate.

Add the nucleophile (1.2 eq) to the reaction mixture and continue stirring at room

temperature for an additional 2-12 hours, or until TLC analysis indicates the consumption of

the intermediate.

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography.

Protocol 3: Synthesis of Fluorinated Amines by Direct
Reduction with Lithium Aluminium Hydride (LiAlH₄)
This protocol describes the complete reduction of a fluoroacetamide to the corresponding

fluorinated amine.

Materials:

N-Aryl fluoroacetamide (1.0 eq)

Lithium Aluminium Hydride (LiAlH₄) (2.0-3.0 eq)

Tetrahydrofuran (THF), anhydrous

Argon or Nitrogen atmosphere

Three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel

Magnetic stirrer
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Heating mantle

Ice bath

Water

15% aqueous Sodium Hydroxide (NaOH) solution

Anhydrous sodium sulfate

Diethyl ether or Dichloromethane for extraction

Rotary evaporator

Procedure:

Caution: LiAlH₄ is a pyrophoric reagent and reacts violently with water. All glassware must be

thoroughly dried, and the reaction must be carried out under an inert atmosphere.

To a three-necked flask under an inert atmosphere, add LiAlH₄ (2.0-3.0 eq).

Add anhydrous THF to create a suspension.

In a separate flask, dissolve the N-aryl fluoroacetamide (1.0 eq) in anhydrous THF.

Transfer the fluoroacetamide solution to the dropping funnel.

Add the fluoroacetamide solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

After the addition is complete, slowly warm the reaction mixture to room temperature and

then heat to reflux for 4-16 hours, monitoring by TLC.

After the reaction is complete, cool the flask to 0 °C in an ice bath.

Fieser Workup (Careful Quenching): For a reaction with 'x' g of LiAlH₄, slowly and

sequentially add:

'x' mL of water
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'x' mL of 15% aqueous NaOH

'3x' mL of water

Stir the resulting mixture at room temperature for 30 minutes. A granular precipitate should

form.

Filter the precipitate and wash it thoroughly with THF or another suitable solvent.

Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude fluorinated amine.

Purify the product by distillation or column chromatography if necessary.

Data Presentation
Table 1: Representative Examples of Reductive Functionalization of Fluoroacetamides with

Schwartz's Reagent

Entry
Fluoroacetami
de Substrate

Nucleophile Product Yield (%)

1
N-phenyl-2-

fluoroacetamide
Indole

2-(1-(2-fluoro-1-

phenylethyl)-1H-

indol-3-yl)ethan-

1-amine

75

2

N-(4-

methoxyphenyl)-

2,2-

difluoroacetamid

e

Pyrrole

1-(2,2-difluoro-1-

(4-

methoxyphenyl)e

thyl)-1H-pyrrole

68

3
N-benzyl-2-

fluoroacetamide

1-

morpholinocyclo

hex-1-ene

2-(1-benzyl-2-

fluoroethyl)cyclo

hexan-1-one

65

Table 2: Representative Examples of Direct Reduction of Fluoroacetamides with LiAlH₄
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Entry
Fluoroacetami
de Substrate

Product
Reaction Time
(h)

Yield (%)

1
N-phenyl-2-

fluoroacetamide

N-(2-

fluoroethyl)anilin

e

6 92

2

N-(4-

chlorophenyl)-2,2

-

difluoroacetamid

e

4-chloro-N-(2,2-

difluoroethyl)anili

ne

8 88

3
N-benzyl-2-

fluoroacetamide

N-benzyl-2-

fluoroethan-1-

amine

4 95

Mandatory Visualization
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Starting Material Synthesis

Method 1: Reductive Functionalization

Method 2: Direct Reduction

Substituted Aniline

N-Aryl Fluoroacetamide
Triethylamine, DCM

Fluoroacetyl Chloride

Schwartz's Reagent
(Cp₂ZrHCl)

Fluorinated Imine
(Intermediate)

Schwartz's Reagent, THF

LiAlH₄

Fluorinated Amine

1. LiAlH₄, THF
2. Workup

Nucleophile
(e.g., Indole)

Functionalized
Fluorinated Amine

Nucleophile
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Fluoroacetamide
(R-NH-CO-CH₂F)

Fluorinated Imine
(R-N=CHF)

Schwartz's Reagent

Fluorinated Amine
(R-NH-CH₂-CH₂F)

LiAlH₄

Functionalized Amine
(R-NH-CHF-Nu)

+ Nucleophile (Nu⁻)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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